

Technical Guide: 1-Benzyl-4-(N-Boc-amino)piperidine

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Compound of Interest

Compound Name: 1-Benzyl-4-(N-Boc-amino)piperidine

Cat. No.: B1275665

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **1-Benzyl-4-(N-Boc-amino)piperidine**, a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. This document outlines its chemical and physical properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic workflow.

Core Compound Data

1-Benzyl-4-(N-Boc-amino)piperidine, also known as tert-butyl (1-benzylpiperidin-4-yl)carbamate, is a white crystalline solid.^[1] Its Boc-protected amine and benzyl-protected piperidine nitrogen make it a versatile building block in medicinal chemistry.

Property	Value	References
Molecular Weight	290.40 g/mol	[2] [3] [4] [5]
Molecular Formula	C ₁₇ H ₂₆ N ₂ O ₂	[1] [2] [3] [4]
CAS Number	73889-19-7	[1] [2] [3] [4]
Appearance	White crystalline solid	[1]
Melting Point	122-125 °C	[2] [6]
Solubility	Soluble in methanol	[1]
Purity	Commercially available in 95%, 97%, and 98% purities.	[1] [2] [7]
Synonym	tert-Butyl (1-benzylpiperidin-4-yl)carbamate	[1]

Synthesis Protocol

The following experimental protocol for the synthesis of **1-Benzyl-4-(N-Boc-amino)piperidine** is adapted from established synthetic methodologies, including multi-step procedures involving imine formation and subsequent reduction.

Reaction Scheme:

N-Benzyl-4-piperidone reacts with tert-butyl carbamate in a two-step process to yield **1-Benzyl-4-(N-Boc-amino)piperidine**. The first step involves the formation of an imine intermediate from N-benzyl-4-piperidone, which is then reduced in the second step to the final product.

Step 1: Imine Formation

This step is based on the reaction of N-benzyl-4-piperidone with tert-butyl carbamate.

- Materials:
 - N-benzyl-4-piperidone (1.00 mol, 189.2 g)
 - Ammonium chloride (10 mmol, 0.53 g)

- Trimethyl orthoformate (1.00 mol, 106.1 g)
- Methanol (400 mL)
- tert-Butyl carbamate (1.20 mol, 140.6 g)
- Toluene (600 mL)
- Procedure:
 - To a 1L three-necked flask, add N-benzyl-4-piperidone, ammonium chloride, trimethyl orthoformate, and methanol.
 - Heat the mixture to reflux for 2 hours.
 - Evaporate the methanol under normal pressure.
 - Add tert-butyl carbamate and toluene to the reaction mixture.
 - Increase the temperature to 80-100 °C and continue the reaction for 3 hours, while removing the methanol generated during the reaction.
 - Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed (less than 1% remaining).
 - Cool the reaction mixture and concentrate it to remove the solvent.

Step 2: Reduction of the Imine

The intermediate imine is then reduced to the final product. While the referenced patent proceeds to debenzilation, a standard reduction of the intermediate imine would yield the target compound. A common method for this reduction is catalytic hydrogenation.

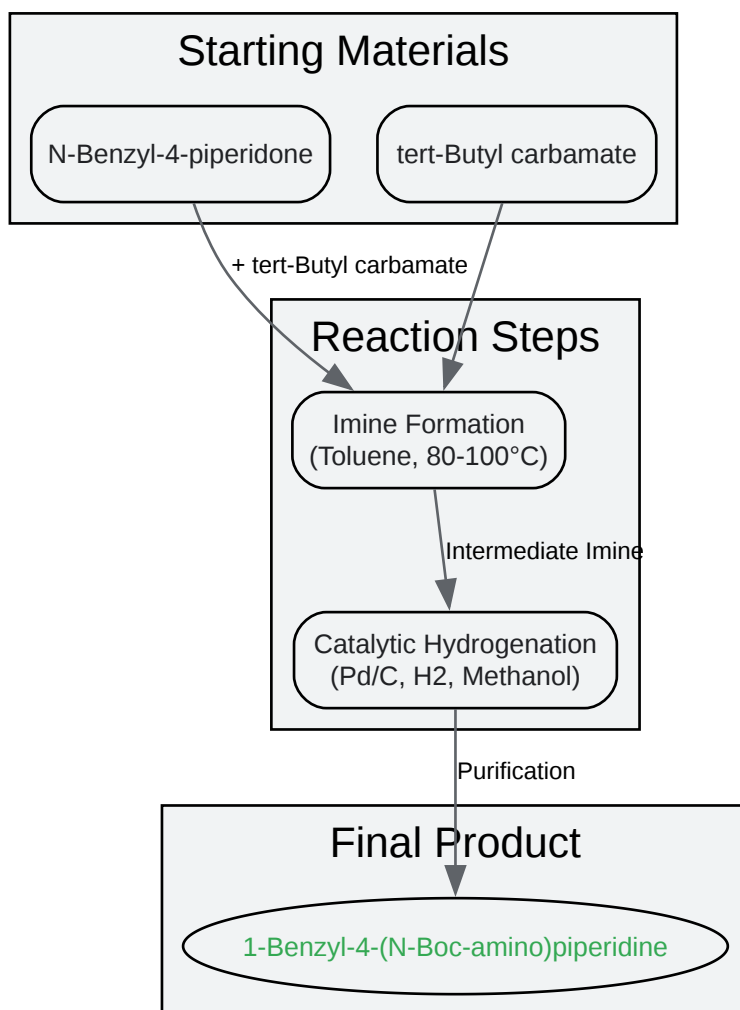
- Materials:
 - Crude product from Step 1
 - Methanol

- Palladium on carbon (Pd/C) catalyst
- Hydrogen gas
- Procedure:
 - Dissolve the crude product from the previous step in methanol in a suitable reaction vessel.
 - Add a catalytic amount of 10% Palladium on carbon (Pd/C).
 - Stir the reaction mixture under a hydrogen atmosphere for 12 hours.
 - Upon completion of the reaction, filter the mixture through a pad of diatomaceous earth to remove the catalyst.
 - Concentrate the filtrate under reduced pressure to remove the solvent. The resulting residue is the crude **1-Benzyl-4-(N-Boc-amino)piperidine**.
 - Further purification can be achieved by recrystallization from a suitable solvent like ethanol to obtain a white solid.

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of **1-Benzyl-4-(N-Boc-amino)piperidine**.

Synthesis of 1-Benzyl-4-(N-Boc-amino)piperidine



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Caption: Synthetic pathway for **1-Benzyl-4-(N-Boc-amino)piperidine**.

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- To cite this document: BenchChem. [Technical Guide: 1-Benzyl-4-(N-Boc-amino)piperidine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1275665#1-benzyl-4-n-boc-amino-piperidine-molecular-weight]

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